![molecular formula C6H13N3O B1297797 Piperidine-3-carbohydrazide CAS No. 689758-90-5](/img/structure/B1297797.png)
Piperidine-3-carbohydrazide
Overview
Description
Piperidine-3-carbohydrazide: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom this compound is characterized by the presence of a carbohydrazide group attached to the third carbon of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-3-carbohydrazide can be synthesized through several synthetic routes. One common method involves the reaction of piperidine-3-carboxylic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol. The general reaction scheme is as follows:
Piperidine-3-carboxylic acid+Hydrazine hydrate→this compound+Water
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Piperidine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The carbohydrazide group can participate in substitution reactions, where other functional groups replace the hydrazide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-3-carboxylic acid derivatives, while reduction may produce piperidine-3-carbohydrazine.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Applications
Piperidine-3-carbohydrazide has shown potential in modulating neurotransmitter systems, particularly through its effects on gamma-aminobutyric acid (GABA) and serotonin pathways. In animal studies, it was found to inhibit the reuptake of GABA, leading to increased synaptic concentrations of this inhibitory neurotransmitter. This mechanism suggests its potential use in treating disorders associated with GABAergic dysfunction, such as anxiety and epilepsy.
Additionally, derivatives of this compound have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Some derivatives exhibited moderate to potent activity against these enzymes, indicating their potential as therapeutic agents for neurodegenerative diseases .
Antioxidant Properties
Research has demonstrated that this compound possesses antioxidant properties, which contribute to its neuroprotective effects. The compound's ability to scavenge free radicals may enhance its therapeutic profile in treating oxidative stress-related conditions.
Oncology
Anticancer Potential
This compound and its derivatives have been investigated for their anticancer activities. Studies have shown that certain derivatives can inhibit the self-aggregation of beta-amyloid peptides and display antioxidant capacities, which are crucial in the context of cancer therapy .
The compound has been linked to several signaling pathways involved in cancer progression, including NF-kappaB and PI3k/Akt pathways. These pathways regulate apoptosis and cell proliferation, making this compound a candidate for further exploration as an anticancer agent .
Case Study: Synthesis and Evaluation
A study synthesized N-substituted this compound-hydrazones and evaluated their AChE inhibitory activities along with antioxidant capacities. Among the compounds tested, some exhibited significant inhibitory effects on AChE and showed promise as potential treatments for Alzheimer's disease due to their dual action against cholinesterases and oxidative stress .
Antithrombotic Applications
Recent investigations into this compound derivatives have revealed their potential as antithrombotic agents. A series of benzylidenepiperidine-3-carbohydrazides were evaluated for their ability to inhibit platelet aggregation, a critical factor in thrombus formation. The results indicated that these compounds could interfere with clot formation mechanisms, suggesting a new avenue for antithrombotic therapy development .
Summary Table of Applications
Application Area | Specific Uses | Mechanism of Action |
---|---|---|
Neuropharmacology | Treatment for anxiety, epilepsy | GABA reuptake inhibition |
Alzheimer's Disease | AChE and BuChE inhibitors | Enzyme inhibition |
Antioxidant Therapy | Neuroprotection | Free radical scavenging |
Oncology | Anticancer agent | Modulation of signaling pathways |
Antithrombotic | Inhibition of platelet aggregation | Interference with clot formation mechanisms |
Mechanism of Action
The mechanism of action of piperidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: this compound can inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.
Signal Transduction: It can influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Piperidine-3-carbohydrazide can be compared with other similar compounds, such as:
Piperidine-4-carbohydrazide: Similar structure but with the carbohydrazide group attached to the fourth carbon.
Piperidine-2-carbohydrazide: Carbohydrazide group attached to the second carbon.
Piperidine-3-carboxylic acid: Lacks the hydrazide group but has a carboxylic acid group at the third carbon.
Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
Piperidine-3-carbohydrazide (P-3-CH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.
Chemical Structure and Synthesis
This compound is characterized by a piperidine ring and a carbohydrazide functional group. Its synthesis typically involves the reaction of piperidine-3-carboxylic acid with hydrazine hydrate under reflux conditions in solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
GABAergic Activity
Research indicates that P-3-CH inhibits the reuptake of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to increased GABA concentrations in the synaptic cleft. This mechanism suggests potential applications in treating disorders associated with GABAergic dysfunction.
Serotonergic Properties
Limited studies suggest that P-3-CH may also exhibit serotonergic properties, indicating a possible influence on serotonin levels, although further investigation is required to clarify its specific effects.
Enzyme Inhibition
P-3-CH has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the context of neurodegenerative diseases such as Alzheimer’s disease. Modifications to its structure can enhance its efficacy against amyloid beta-peptides implicated in Alzheimer's pathology .
Biological Activities
The biological activities of P-3-CH and its derivatives have been extensively studied, revealing various therapeutic potentials:
Activity | Description | IC50/EC50 Values |
---|---|---|
AChE Inhibition | Inhibits acetylcholinesterase activity, potentially beneficial for Alzheimer's. | IC50 = 4.32 µM (3g) |
BuChE Inhibition | Inhibits butyrylcholinesterase activity. | IC50 = 1.27 µM (3j) |
Antioxidant Activity | Scavenges reactive oxygen species (ROS). | Varies by compound |
Antiplatelet Activity | Inhibits platelet aggregation, relevant for antithrombotic therapy. | Varies by derivative |
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that P-3-CH derivatives exhibited neuroprotective effects by enhancing antioxidant capacities and inhibiting Aβ42 self-aggregation, which is critical in Alzheimer's disease pathology .
- Antithrombotic Properties : Research on benzylidenepiperidine-3-carbohydrazides revealed significant antiplatelet aggregation activities against various inducers such as arachidonic acid (AA) and collagen, indicating their potential as antithrombotic agents .
- Molecular Docking Studies : Molecular docking analyses have shown that specific derivatives of P-3-CH occupy key active sites in target enzymes, enhancing their inhibitory effects against cholinesterases and other enzymes involved in neurological pathways .
Properties
IUPAC Name |
piperidine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-9-6(10)5-2-1-3-8-4-5/h5,8H,1-4,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSMSCZAWFJIIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332877 | |
Record name | piperidine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
689758-90-5 | |
Record name | piperidine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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